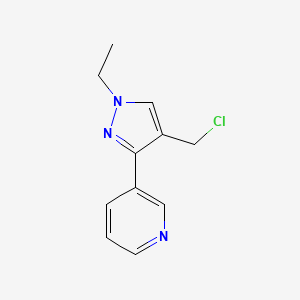

3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSMBPJBDRQBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazinopyridine with α,β-Unsaturated Compounds

One effective approach involves cyclizing 3-hydrazinopyridine or its salts with α,β-unsaturated compounds such as dialkyl maleates or 3-ethoxyacrylonitrile to form pyrazole intermediates:

- Step 1: Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate provides alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

- Step 2: Chlorination of this intermediate with chlorinating agents (e.g., phosphoryl chloride) in inert organic solvents such as acetonitrile at 25–100 °C yields alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Step 3: Oxidation converts this to alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

- Step 4: Hydrolysis and decarboxylation steps remove the carboxylic acid to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

This sequence, while targeting a closely related compound, informs the preparation of pyrazolylpyridines with chloro substituents on the pyrazole ring.

Sandmeyer Reaction for Chloro Group Introduction

An alternative method to introduce the chloro substituent on the pyrazole ring involves:

- Cyclization of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in the presence of alkali metal alkoxides in aliphatic alcohol solvents at 25–100 °C to yield 3-(3-amino-1H-pyrazol-1-yl)pyridine.

- Conversion of the amino group to a diazonium salt by treatment with sodium nitrite in aqueous hydrochloric acid at 0–25 °C.

- Subsequent treatment of the diazonium salt with copper(I) chloride at 0–25 °C (Sandmeyer reaction) to replace the amino group with chlorine, yielding 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

This method offers improved yields and avoids difficult-to-prepare starting materials.

Nucleophilic Substitution for Chloromethyl Group Introduction

For the specific chloromethyl substituent at the 4-position of the pyrazole:

- A nucleophilic substitution reaction is utilized, where a pyrazole intermediate bearing a suitable leaving group (e.g., hydroxymethyl or methylthio substituent) undergoes substitution with chlorinating agents or chloromethylating reagents.

- For example, pyrazole derivatives with methylthio or difluoromethoxy substituents are reacted with chloromethylating agents under controlled temperature (20–60 °C) and solvent conditions (e.g., N,N-dimethylformamide) to introduce the chloromethyl group.

- The ethyl substituent on the pyrazole nitrogen can be introduced via alkylation using ethyl halides or ethylating agents under basic conditions.

A representative synthetic step involves mixing the pyrazole intermediate with sodium hydride and chloromethyl-containing reagents, stirring at 20 °C for 30 minutes, followed by addition of the chloromethyl source and heating to 60 °C for several hours.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Cyclization | 3-hydrazinopyridine dihydrochloride + dialkyl maleate or 3-ethoxyacrylonitrile; alkali metal alkoxide; 25–100 °C | Formation of pyrazole ring linked to pyridine |

| Chlorination | Phosphoryl chloride or phosphorus pentachloride; acetonitrile; 25–100 °C | Introduction of chloro substituent on pyrazole ring |

| Oxidation | Oxidants such as 3-chloroperbenzoic acid | Conversion to pyrazole aromatic system |

| Hydrolysis/Decarboxylation | Aqueous base or acid; heating | Removal of carboxyl groups |

| Sandmeyer Reaction | Sodium nitrite, HCl, copper(I) chloride; 0–25 °C | Conversion of amino group to chloro group |

| Nucleophilic Substitution | Sodium hydride, chloromethylating agent, DMF; 20–60 °C | Introduction of chloromethyl group on pyrazole |

| Alkylation | Ethyl halides or ethylating agents; basic conditions | Introduction of ethyl group on pyrazole nitrogen |

Purification and Characterization

- After each synthetic step, purification is typically achieved by extraction with organic solvents (ethyl acetate, petroleum ether), washing with brine or aqueous solutions, drying over magnesium sulfate, and concentration under reduced pressure.

- Final purification often involves silica gel column chromatography using solvent mixtures such as ethyl acetate and petroleum ether.

- Characterization of intermediates and final products is conducted by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Research Findings and Optimization Notes

- The cyclization and chlorination steps require careful control of temperature and reagent stoichiometry to maximize yield and minimize side reactions.

- Use of phosphoryl chloride in acetonitrile provides efficient chlorination with manageable reaction times (~2 hours at 60 °C).

- The Sandmeyer reaction route offers an alternative to direct chlorination, providing better purity and yield by avoiding unstable chloropyrazole intermediates.

- Nucleophilic substitution for chloromethyl introduction benefits from using sodium hydride as a base and DMF as solvent to achieve high conversion under mild heating.

- Multi-step synthesis demands rigorous purification at each stage to ensure removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminomethyl derivative, while coupling reactions can introduce various aryl or alkyl groups to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine allows it to exhibit various biological activities. Research indicates that compounds similar to this one demonstrate anti-inflammatory and antimicrobial properties. The chloromethyl group enables nucleophilic substitution reactions, which can lead to the development of new pharmaceuticals targeting various diseases.

Case Studies:

- Anti-inflammatory Activity: A study highlighted that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential therapeutic uses in treating inflammatory diseases.

- Antimicrobial Properties: Research has shown that certain derivatives have effective antimicrobial activity against a range of pathogens, indicating their potential as antibiotic agents.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex heterocycles. Its ability to undergo various chemical reactions makes it valuable for synthesizing novel compounds with desired biological activities.

Synthesis Methods:

- Nucleophilic substitution reactions involving the chloromethyl group.

- Coupling reactions with other heterocycles to create more complex structures.

Materials Science

Due to its unique chemical properties, 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is explored for applications in materials science, particularly in the development of functional materials such as sensors and catalysts.

Research Insights:

- Studies have demonstrated that incorporating this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength.

The biological activity of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is influenced by its interaction with biological targets. Research often focuses on understanding these interaction mechanisms to elucidate its effects on cellular processes.

Key Mechanisms:

- The chloromethyl group can participate in electrophilic reactions with nucleophiles present in biological systems, leading to modifications of biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Functional Group Variations in Pyrazole Derivatives

Key Analogs :

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) Structure: Replaces pyridine with thiazole and adds a fluorophenyl-urea group. Data: Yield = 50.3%; ESI-MS m/z = 362.1 [M+H]+ .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Heterocyclic Core Modifications

Key Analogs :

- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Structure: Integrates a triazole ring and ethoxymethyleneamino group. Data: Yield = 75%; C–N bond lengths (1.28–1.36 Å) indicate electron delocalization .

- 6-(Chloromethyl)-3-methyl-1H-imidazo[4,5-b]pyridine

Substituent Position and Electronic Effects

Key Analogs :

- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- 8-(4-(1-Ethylpiperidin-4-yl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (33b) Structure: Pyridopyrimidinone core with ethylpiperidine and trimethylsilyl groups. Data: Yield = 43%; ¹H NMR signals at δ 0.02 (s, 9H, Si–CH₃) . Comparison: The bulky trimethylsilyl group enhances steric hindrance, reducing metabolic degradation but complicating synthesis.

Physicochemical and Spectroscopic Properties

Biological Activity

3-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that integrates both pyrazole and pyridine moieties, characterized by its chloromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is CHClN, with a molecular weight of approximately 221.68 g/mol. The structure is defined by the presence of a chloromethyl group attached to the pyrazole ring, enhancing its reactivity and allowing for various chemical modifications. The compound's unique structure positions it as a versatile candidate for further biological exploration.

Biological Activity Overview

Research indicates that compounds similar to 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine exhibit diverse biological activities. The following sections summarize key findings related to its biological activity.

Antimicrobial Properties

Studies have shown that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit significant antimicrobial activity. The chloromethyl group enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular processes.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can modulate inflammatory pathways. For instance, compounds structurally related to 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can be influenced by its structural components. The following table summarizes various analogs and their corresponding activities:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 3-(4-Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | Bromomethyl group | Enhanced antibacterial activity |

| 3-(Iodomethyl)-1H-pyrazolo[3,4-b]pyridine | Iodomethyl group | Increased cytotoxicity against cancer cells |

| 3-(Hydroxymethyl)-1H-pyrazolo[3,4-b]pyridine | Hydroxymethyl group | Improved solubility and bioavailability |

The presence of different halogen or functional groups significantly influences the chemical behavior and biological activity of these analogs compared to 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine:

- Muscarinic Receptor Modulation : A study evaluating pyrazolo[4,5-b]pyridines indicated their role as positive allosteric modulators (PAMs) at muscarinic receptors. These compounds exhibited strong binding affinities and cooperativity with acetylcholine, suggesting potential therapeutic applications in neurological disorders .

- Inhibition of Cyclin-dependent Kinases : Another research highlighted that certain pyrazolo[3,4-b]pyridines showed potent inhibitory effects on cyclin-dependent kinases (CDK2 and CDK9), with IC values indicating significant anticancer potential .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine, and what reaction conditions yield the highest purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a protocol involving cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieves moderate yields (~17.9%) after purification via gradient elution chromatography (ethyl acetate/hexane). Alternative routes using tert-butyl esters or methyl ester intermediates (e.g., 3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester) may improve scalability .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include pyridine protons (δ 8.5–9.0 ppm) and pyrazole methyl/ethyl groups (δ 1.2–1.5 ppm for ethyl; δ 2.3–2.5 ppm for methyl) .

- HRMS (ESI) : Confirm molecular weight with m/z 215 [M+H]+ .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogs like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one .

Advanced Research Questions

Q. How can catalytic systems like Fe₂O₃@SiO₂/In₂O₃ enhance the efficiency of synthesizing pyrazole-pyridine hybrids?

- Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ reduce reaction times and improve regioselectivity in pyrazole-pyridine coupling. For example, catalytic methods achieve >80% yield for allylidene derivatives under mild conditions (60°C, 6 hours) compared to traditional thermal routes (24 hours, 100°C) . Optimization involves adjusting catalyst loading (5–10 wt%) and solvent polarity (acetonitrile > DMSO) .

Q. When encountering contradictory NMR data between batches, what analytical strategies resolve structural ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates between positional isomers (e.g., chloromethyl vs. methyl groups) .

- X-ray crystallography : Definitive proof of structure, as applied to 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone .

- Elemental analysis : Validates purity (>95%) to rule out byproducts .

Q. What methodologies are employed to synthesize derivatives like 3-(4-chlorophenyl)-5-hydroxy-5-phenyl analogs for structure-activity studies?

- Methodological Answer :

- Mannich reaction : Links pyrazole-pyridine cores to aryl groups using formaldehyde and amines (e.g., N,N'-bis(methoxymethyl)diaza-18-crown-6) under acidic conditions .

- Suzuki coupling : Introduces aryl boronic acids to the pyridine ring using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Crystallographic validation : Ensures correct regiochemistry in derivatives, as shown for spirocyclic pyrazole-quinoline hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.